molecular formula C6H11NO2 B14435928 2-Ethoxy-5,6-dihydro-4h-1,3-oxazine CAS No. 79493-70-2

2-Ethoxy-5,6-dihydro-4h-1,3-oxazine

Cat. No.: B14435928
CAS No.: 79493-70-2
M. Wt: 129.16 g/mol
InChI Key: HUJSCRIBPPIZQQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine typically involves the condensation of 3-aminopropanol with ethyl carboxylates under solvent-free conditions and microwave irradiation. This method is known for its efficiency, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine involves its interaction with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Uniqueness of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine: The presence of the ethoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Properties

CAS No.

79493-70-2

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-ethoxy-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C6H11NO2/c1-2-8-6-7-4-3-5-9-6/h2-5H2,1H3

InChI Key

HUJSCRIBPPIZQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCCO1

Origin of Product

United States

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